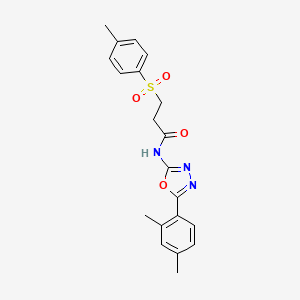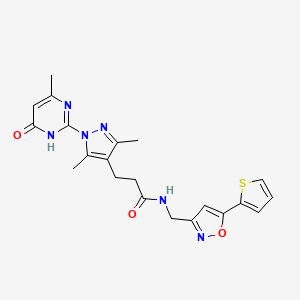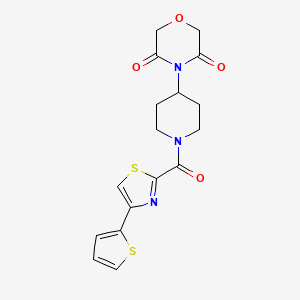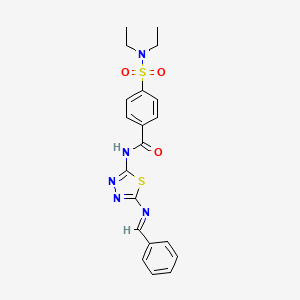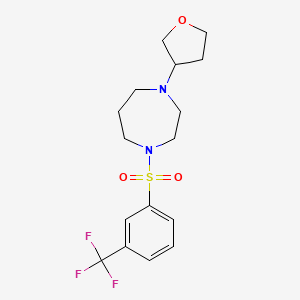
N-((2,5-dimethylfuran-3-yl)methyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for N-((2,5-dimethylfuran-3-yl)methyl)pyridine-3-sulfonamide were not found, general methods for similar compounds involve the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents . Another method involves the addition of Grignard reagents to pyridine N-oxides .Molecular Structure Analysis
The molecular structure of N-((2,5-dimethylfuran-3-yl)methyl)pyridine-3-sulfonamide includes a pyridine ring and a furan ring. The compound contains a total of 33 bonds, including 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), 1 Furane, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen
Electronic Effects in Heterodimetallic Complexes
Research highlights the unusual electronic effects of electron-withdrawing sulfonamide groups in heterodimetallic complexes, emphasizing their application in the synthesis of compounds with optically and magnetically active properties. The study discusses the impact of these groups on the stability and electronic structure of homometallic complexes, demonstrating their potential in designing materials with tunable electronic and magnetic properties (Edder et al., 2000).
Synthesis of Functionalized Pyrrolidones
Another application involves the synthesis of functionalized pyrrolidones through metal-free regioselective oxidative cyclization, facilitated by dimethyl sulfoxide (DMSO) and N-iodosuccinimide. This method provides an efficient pathway to synthesize pyrrolidone skeletons, which are crucial intermediates in pharmaceutical synthesis (Prabagar et al., 2016).
Development of Antiproliferative Agents
The design and synthesis of N,N-dimethylbenzenesulfonamide derivatives have been explored for their potential as antiproliferative agents. These studies include the creation of novel compounds that exhibit significant in vitro activity against cancer cell lines, indicating the role of sulfonamide derivatives in developing new anticancer drugs (Bashandy et al., 2014).
Synthesis of Heterocyclic Compounds with Antibacterial Activity
Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise for antibacterial applications. These compounds, derived from reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have exhibited high antibacterial activities, underscoring the potential of sulfonamido groups in developing new antibiotics (Azab et al., 2013).
Material Science Applications
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been investigated, highlighting applications in material science. These polyamides demonstrate promising characteristics such as high thermal stability, low dielectric constants, and excellent mechanical properties, making them suitable for advanced materials applications (Liu et al., 2013).
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-9-6-11(10(2)17-9)7-14-18(15,16)12-4-3-5-13-8-12/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCUCIRQIFRQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-Dimethylfuran-3-YL)methyl]pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(Furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2988662.png)

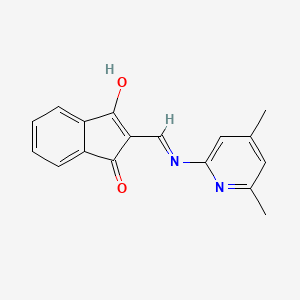
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)
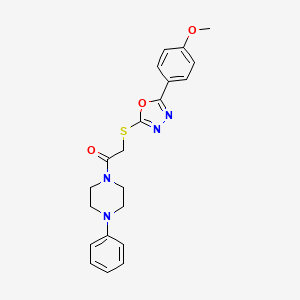
![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)
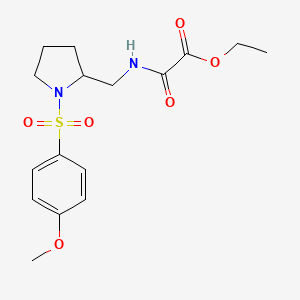
![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)
